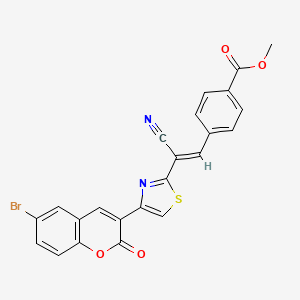(E)-methyl 4-(2-(4-(6-bromo-2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2-cyanovinyl)benzoate
CAS No.: 683250-12-6
Cat. No.: VC5058373
Molecular Formula: C23H13BrN2O4S
Molecular Weight: 493.33
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 683250-12-6 |
|---|---|
| Molecular Formula | C23H13BrN2O4S |
| Molecular Weight | 493.33 |
| IUPAC Name | methyl 4-[(E)-2-[4-(6-bromo-2-oxochromen-3-yl)-1,3-thiazol-2-yl]-2-cyanoethenyl]benzoate |
| Standard InChI | InChI=1S/C23H13BrN2O4S/c1-29-22(27)14-4-2-13(3-5-14)8-16(11-25)21-26-19(12-31-21)18-10-15-9-17(24)6-7-20(15)30-23(18)28/h2-10,12H,1H3/b16-8+ |
| Standard InChI Key | PKWJHFQJIYDYDD-LZYBPNLTSA-N |
| SMILES | COC(=O)C1=CC=C(C=C1)C=C(C#N)C2=NC(=CS2)C3=CC4=C(C=CC(=C4)Br)OC3=O |
Introduction
Chemical Architecture and Structural Features
Core Structural Components
The molecule comprises four distinct moieties:
-
6-Bromo-2-oxo-2H-chromen-3-yl: A coumarin derivative substituted with bromine at position 6 and a lactone group at position 2. The bromine atom enhances electrophilic reactivity and influences π-electron delocalization .
-
4-Thiazol-2-yl: A five-membered heterocycle containing nitrogen and sulfur at positions 1 and 3, respectively. Thiazole’s electron-deficient nature facilitates conjugation with adjacent groups .
-
(E)-2-cyanovinyl bridge: A trans-configured propenenitrile group connecting the thiazole and benzoate units. The cyano group introduces strong electron-withdrawing effects, polarizing the double bond .
-
Methyl 4-benzoate: A para-substituted benzene ring esterified at position 4, enhancing solubility and modulating steric interactions .
Stereoelectronic Properties
The (E) configuration of the cyanovinyl group positions the cyano (-CN) and thiazole substituents on opposite sides of the double bond, minimizing steric clashes and optimizing conjugation. Density functional theory (DFT) studies on analogous systems suggest that this geometry stabilizes the molecule through intramolecular charge transfer (ICT) between the coumarin and thiazole moieties . The bromine atom further augments ICT by withdrawing electron density from the coumarin core .
Table 1: Comparative Molecular Data for Structural Analogs
Synthetic Pathways and Reaction Mechanisms
Coumarin-Thiazole Hybrid Synthesis
The coumarin-thiazole core is synthesized via a Knoevenagel condensation between 6-bromo-3-formylcoumarin and a thiazole-2-acetonitrile derivative . This step establishes the cyanovinyl bridge with (E) selectivity under basic conditions (e.g., piperidine catalysis) .
Reaction Scheme:
-
Coumarin Aldehyde Preparation:
Bromination of 3-formylcoumarin at position 6 using N-bromosuccinimide (NBS) in DMF . -
Thiazole Nitrile Synthesis:
Cyclization of 2-aminothiazole with chloroacetonitrile in the presence of PCl₃ . -
Condensation Reaction:
Esterification and Functionalization
The intermediate undergoes Steglich esterification with 4-hydroxybenzoic acid methyl ester, using dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) to yield the final product .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (400 MHz, CDCl₃):
-
¹³C NMR:
Infrared (IR) Spectroscopy
-
Strong absorptions at 1745 cm⁻¹ (coumarin lactone C=O), 1720 cm⁻¹ (ester C=O), and 2220 cm⁻¹ (C≡N stretch) .
Crystallographic and Computational Insights
Crystal Packing Analysis
Analogous coumarin-thiazole derivatives exhibit π-π stacking between aromatic rings and C-H⋯O hydrogen bonds involving lactone oxygen atoms . For example, in methyl 2-(2-oxo-2H-chromen-4-yl-amino)benzoate, the dihedral angle between coumarin and benzoate planes is 38.7°, facilitating layered packing .
DFT Studies
DFT calculations on related compounds predict a HOMO-LUMO gap of 3.2 eV, indicating potential fluorescence applications . The cyanovinyl group reduces the gap by 0.4 eV compared to non-cyano analogs, enhancing light absorption in the visible spectrum .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume